![molecular formula C31H31ClN4O5 B608311 KBP-7018 hydrochloride CAS No. 1613437-67-4](/img/structure/B608311.png)
KBP-7018 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KBP-7018 Hydrochloride is a novel, tyrosine kinase-selective inhibitor with potent effects on three fibrotic kinases (c-KIT, PDGFR, and RET).
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Potential as a Tyrosine Kinase Inhibitor
KBP-7018 hydrochloride shows promise as a treatment for idiopathic pulmonary fibrosis, acting as a novel selective tyrosine kinase inhibitor. Its pharmacokinetic properties have been characterized in various animal models, indicating its potential for clinical development. Key findings include moderate bioavailability, low systemic clearance in rodents and monkeys, and a steady-state volume of distribution across species. These properties suggest KBP-7018's suitability for further oral solid dosage design in upcoming clinical trials (Huang et al., 2015).
Efficacy in Pulmonary Fibrosis Models
KBP-7018 has demonstrated potent effects on three fibrotic kinases (c-KIT, PDGFR, and RET), and its pharmacokinetics were favorable in animal studies. In a bleomycin-induced mouse pulmonary fibrosis model, KBP-7018 improved survival rates in a dose-dependent manner. Its efficacy compared to nintedanib, an existing antifibrosis agent, indicates its potential as a therapeutic for idiopathic pulmonary fibrosis, warranting phase I clinical trials (Huang et al., 2017).
Antibacterial Activity
KBP-7072, a related compound, has been studied for its antibacterial properties, specifically against the Acinetobacter baumannii species complex. This third-generation tetracycline demonstrated potent in vitro activity against recent geographically diverse, molecularly characterized, and drug-resistant A. baumannii isolates. Its activity against both carbapenem-resistant and colistin-resistant isolates makes it a promising candidate for the treatment of serious infections caused by A. baumannii (Huband et al., 2020).
Pharmacokinetics in Animal Models
KBP-7072's pharmacokinetics were assessed in various animal models, including Sprague-Dawley rats and beagle dogs. The study found a linear pharmacokinetic profile after administration, with oral bioavailability ranging from 12% to 32%. These results confirm the suitability of KBP-7072 for once-daily oral and intravenous administration in clinical studies (Tan et al., 2020).
Activity against Clinical Isolates
Another study on KBP-7072 showed its potent in vitro activity against a range of Gram-positive and Gram-negative bacterial pathogens. This included activity against Staphylococcus aureus, methicillin-resistant S. aureus, and Streptococcus pneumoniae, among others. The broad spectrum of activity against WHO priority pathogens indicates its potential for treating various bacterial infections (Huband et al., 2021).
PK/PD Evaluation in Murine Models
KBP-7072's pharmacokinetic/pharmacodynamic (PK/PD) relationship was evaluated in neutropenic murine pneumonia models against Staphylococcus aureus and Streptococcus pneumoniae. The study helped establish the PK/PD parameters correlating with efficacy, aiding in the design of clinical studies for community-acquired bacterial pneumonia treatment (Lepak et al., 2018).
Eigenschaften
CAS-Nummer |
1613437-67-4 |
---|---|
Produktname |
KBP-7018 hydrochloride |
Molekularformel |
C31H31ClN4O5 |
Molekulargewicht |
575.06 |
IUPAC-Name |
methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C31H30N4O5.ClH/c1-39-31(38)22-7-9-24-25(18-22)33-30(37)28(24)29(20-5-3-2-4-6-20)32-23-8-10-26-21(17-23)11-12-35(26)27(36)19-34-13-15-40-16-14-34;/h2-10,17-18,33,37H,11-16,19H2,1H3;1H |
InChI-Schlüssel |
XLHCKSFNYWEWMS-FJBFXRHMSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC4=C(C=C3)N(CC4)C(=O)CN5CCOCC5)C6=CC=CC=C6.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
KBP-7018 Hydrochloride; KBP7018 Hydrochloride; KBP 7018 Hydrochloride; KBP-7018 HCl; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.